molecular formula C66H75Cl2N9O24 B549263 Vancomycin CAS No. 1404-90-6

Vancomycin

Cat. No. B549263
CAS RN: 1404-90-6
M. Wt: 1449.2 g/mol
InChI Key: MYPYJXKWCTUITO-LYRMYLQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vancomycin is a glycopeptide antibiotic used to treat infections caused by bacteria . It works by killing bacteria or preventing their growth . Vancomycin is not effective for colds, flu, or other virus infections . It is also used to treat serious infections for which other medicines may not work .


Synthesis Analysis

Vancomycin is a typical antibiotic used for bacterial infections caused by gram-positive bacteria . It has been prepared before, but the existing synthesis paths require many steps and provide low yields . An improved synthesis of vancomycin aglycon and its derivatives could allow researchers to study the effectiveness of new vancomycin analogues as antibiotics .


Molecular Structure Analysis

Vancomycin is a large glycopeptide compound with a molecular weight of approximately 1450 Da . It consists of a seven-membered peptide chain that is formed by parts of three phenylglycine systems, two chlorinated tyrosine units, aspartic acid, and N-methylleucine . The structure of vancomycin is complex and the signals obtained in the nuclear magnetic resonance (NMR) spectrum of vancomycin tend to overlap, making it difficult to analyze and elucidate its structure .


Chemical Reactions Analysis

Vancomycin works by inhibiting cell wall synthesis in bacteria . It binds to the D-alanyl-D-alanine terminus of cell wall precursor units, preventing their incorporation into the cell wall and thus weakening the bacterial cell wall, leading to cell lysis and death .


Physical And Chemical Properties Analysis

Vancomycin is not appreciably absorbed orally and is eliminated primarily via the renal route, with >80%–90% recovered unchanged in urine within 24 hours after administration of a single dose . The pharmacokinetic profile of vancomycin is complex and can be characterized by either a 2- or 3-compartment pharmacokinetic profile .

Scientific Research Applications

Analytical Methodologies for Vancomycin Determination

Vancomycin is crucial for treating various infections, especially where drug resistance is a concern. Its detection in human plasma is essential for effective clinical outcomes. Various methods, including immunoassays and chromatographic techniques, are employed for this purpose. Immunoassays are preferred for their simplicity, but chromatography is indispensable for its high sensitivity and specificity despite its complexity (Cheng, Ma, & Su, 2022).

Mechanisms of Vancomycin Resistance

Vancomycin-resistant Staphylococcus aureus (VRSA) and vancomycin-intermediate-resistant S. aureus (VISA) strains have emerged, posing significant challenges in treating Gram-positive bacterial infections. Studies have shown that VRSA strains acquire resistance through transposon Tn1546 from Enterococcus faecalis, altering cell wall structure and metabolism. However, the resistance mechanisms in VISA isolates are less defined, demanding further research (Gardete & Tomasz, 2014).

Zinc Starvation Response Induced by Vancomycin

Vancomycin, known for treating nosocomial infections, also triggers a zinc starvation response in bacteria. It binds to Zn(II), sequestering zinc from bacterial cells and initiating a zinc starvation response. This aspect of vancomycin as a zinc chelator opens new avenues for understanding its broader biological effects (Zarkan et al., 2016).

Vancomycin in Special Patient Subpopulations

Vancomycin's effectiveness is closely tied to proper dosing, especially in specific patient subpopulations like neonates, pediatric patients, and those with renal impairment. Therapeutic drug monitoring (TDM) is crucial in these cases. Research efforts are directed towards understanding vancomycin's pharmacokinetics in these groups to optimize dosing and minimize resistance or toxicity (Monteiro et al., 2018).

Combating Vancomycin Resistance

The emergence of vancomycin-resistant bacteria has led to the development of semisynthetic vancomycin derivatives and other chemical strategies. These new formulations aim to enhance binding affinity, disrupt membranes, and improve lipid binding properties to fight both Gram-positive and Gram-negative bacteria (Dhanda et al., 2018).

Vancomycin in Livestock and Humans

Vancomycin's use in treating life-threatening infections caused by Gram-positive bacteria also extends to veterinary medicine. Its usage in livestock has implications for resistance development, highlighting the need for responsible use of antibiotics to maintain their efficacy and prevent resistance emergence (Wijesekara et al., 2017).

Insights into Vancomycin and Bacterial Cell Wall Interactions

Vancomycin’s mechanism involves targeting the d-Ala-d-Ala terminus of peptidoglycan in bacterial cell walls. Studies using molecular dynamics simulations have shed light on this interaction, particularly the role of N-methyl-leucine in vancomycin, which is crucial for its antimicrobial activity (Wang et al., 2018).

Safety And Hazards

In clinical use, vancomycin hydrochloride has produced ototoxicity (deafness), renal injury, a drop in blood pressure (following intravenous administration), lowered leukocyte or eosinophil counts in the blood, and allergic reactions such as urticaria, rashes, nausea, chills, fever and even anaphylactic responses .

Future Directions

The emergence of glycopeptide resistance has necessitated the development of credible alternatives with potent activity against vancomycin-resistant bacteria . Medicinal chemistry has responded to this challenge through various strategies, one of them being the development of semisynthetic analogues . Many groups, including ours, have been contributing towards the development of semisynthetic vancomycin analogues to tackle vancomycin-resistant bacteria .

properties

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H75Cl2N9O24/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(86)53(85)42(22-78)99-65)100-44-21-66(4,70)57(87)24(3)96-44)98-39-11-8-27(15-33(39)68)52(84)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,71,78-81,83-87H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95)/t24-,34+,35-,42+,44-,46+,47+,48-,49+,50-,51+,52+,53+,54-,56+,57+,65-,66-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPYJXKWCTUITO-LYRMYLQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H75Cl2N9O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1404-93-9 (hydrochloride), 64685-75-2 (sulfate)
Record name Vancomycin [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0042664
Record name Vancomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1449.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Tan to brown solid; [HSDB], Solid
Record name Vancomycin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19075
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Vancomycin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014653
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

White solid; solubility in water: greater than 100 mg/mL; moderately soluble in methanol; insoluble in higher alcohols, acetone, ether; UV max absorption (water): 282 nm (e = 40, 1%, 1 cm) /Vancomycin hydrochloride/, 2.25e-01 g/L
Record name Vancomycin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3262
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Vancomycin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014653
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The bactericidal action of vancomycin results primarily from inhibition of cell-wall biosynthesis. Specifically, vancomycin prevents incorporation of N-acetylmuramic acid (NAM)- and N-acetylglucosamine (NAG)-peptide subunits from being incorporated into the peptidoglycan matrix, which forms the major structural component of Gram-positive cell walls. Vancomycin forms hydrogen bonds with the terminal D-alanyl-D-alanine moieties of the NAM/NAG-peptides, preventing the incorporation of the NAM/NAG-peptide subunits into the peptidoglycan matrix. In addition, vancomycin alters bacterial-cell-membrane permeability and RNA synthesis. There is no cross-resistance between vancomycin and other antibiotics. Vancomycin is not active in vitro against gram-negative bacilli, mycobacteria, or fungi., Vancomycin is bactericidal and appears to bind to the bacterial cell wall causing blockage of glycopeptide polymerization. This effect, which occurs at a site different from that affected by the penicillins, produces immediate inhibition of cell wall synthesis and secondary damage to the cytoplasmic membrane. Magnesium, manganese, calcium, and ferrous ions reduce the degree of adsorption of vancomycin to the cell wall, but the in vivo importance of this interaction is unknown., The bactericidal action of vancomycin results primarily from inhibition of cell-wall biosynthesis. In addition, vancomycin alters bacterial-cell-membrane permeability and RNA synthesis.
Record name Vancomycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00512
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vancomycin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3262
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Vancomycin

CAS RN

1404-90-6
Record name Vancomycin [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vancomycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00512
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vancomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vancomycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.338
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Vancomycin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q205EH1VU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Vancomycin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3262
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Vancomycin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014653
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vancomycin
Reactant of Route 2
Vancomycin
Reactant of Route 3
Vancomycin
Reactant of Route 4
Vancomycin
Reactant of Route 5
Vancomycin
Reactant of Route 6
Vancomycin

Citations

For This Compound
748,000
Citations
JE Geraci - Mayo Clinic Proceedings, 1977 - europepmc.org
Vancomycin, a useful bactericidal antibiotic for selective clinical infections, is the … vancomycin also covers other gram-positive cocci and bacteria and gram-negative cocci. Vancomycin …
Number of citations: 160 europepmc.org
MP WILHELM - Mayo Clinic Proceedings, 1991 - Elsevier
… Vancomycin is bactericidal against … to vancomycin have been reported, bacterial resistance has thus far not emerged as a major clinical problem despite widespread use of vancomycin. …
Number of citations: 118 www.sciencedirect.com
DP Levine - Clinical infectious diseases, 2006 - academic.oup.com
… There is greater interest in vancomycin now, 50 years after its discovery, than at any time in … articles about vancomycin reflect parallel increases in both the use of vancomycin and our …
Number of citations: 034 academic.oup.com
GR Matzke, GG Zhanel, DRP Guay - Clinical pharmacokinetics, 1986 - Springer
… vancomycin is not … vancomycin serum concentrations following oral administration to patients with pseudomembranous colitis. The disposition of parenterally administered vancomycin …
Number of citations: 450 link.springer.com
Y Cetinkaya, P Falk, CG Mayhall - Clinical microbiology reviews, 2000 - Am Soc Microbiol
After they were first identified in the mid-1980s, vancomycin-resistant enterococci (VRE) spread rapidly and became a major problem in many institutions both in Europe and the United …
Number of citations: 706 journals.asm.org
MP Wilhelm, L Estes - Mayo clinic proceedings, 1999 - Elsevier
… mg of vancomycin orally every 6 hours can be expected to have stool concentrations of vancomycin in … absorption of orally administered vancomycin. Because intramuscular injection of …
Number of citations: 98 www.sciencedirect.com
RS Griffith - Reviews of infectious diseases, 1981 - academic.oup.com
… Vancomycin, produced by a microorganism found in a soil … In a recent resurgence in the use of vancomycin, investigators have … In addition, vancomycin is being used for prophylaxis in …
Number of citations: 143 academic.oup.com
C Walsh - Science, 1999 - science.org
… By modifying the sugar groups attached to vancomycin's peptide backbone, these … at dispatching vancomycin-resistant bacteria but were also better at killing vancomycin-sensitive …
Number of citations: 140 www.science.org
PJ Stogios, A Savchenko - Protein Science, 2020 - Wiley Online Library
… Vancomycin forms an intricate network … vancomycin involves degradation of this natural precursor and its replacement with d‐Ala‐d‐lac or d‐Ala‐d‐Ser alternatives to which vancomycin …
Number of citations: 141 onlinelibrary.wiley.com
DL Stevens - Clinical infectious diseases, 2006 - academic.oup.com
… more rapid with vancomycin. In clinical … , vancomycin became the drug of choice for these infections. Recently, the efficacy of vancomycin has been questioned because of vancomycin’s …
Number of citations: 204 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.